Desvenlafaxine-d6 (CAS 1062605-69-9), also known as O-desmethylvenlafaxine-d6, is a premium stable isotope-labeled internal standard (SIL-IS) designed specifically for the quantitative bioanalysis of desvenlafaxine via LC-MS/MS. As the major active metabolite of the widely prescribed antidepressant venlafaxine, desvenlafaxine requires rigorous therapeutic drug monitoring and pharmacokinetic profiling. Procuring this six-deuterium labeled isotopologue provides analytical laboratories with a chemically identical tracer that precisely mimics the extraction recovery, chromatographic retention, and ionization efficiency of the target analyte. This ensures absolute compensation for matrix effects in complex biological fluids such as human plasma and urine, making it an indispensable procurement choice for high-throughput clinical diagnostics and regulatory-compliant bioequivalence studies .
Substituting Desvenlafaxine-d6 with structural analogs, generic class-based internal standards, or the parent drug venlafaxine introduces severe analytical vulnerabilities that can compromise entire clinical studies. Utilizing venlafaxine as an internal standard is fundamentally flawed because desvenlafaxine is its direct in vivo metabolite; endogenous venlafaxine present in patient samples will cause direct signal interference and inaccurate quantification . Furthermore, non-isotopic structural analogs fail to perfectly co-elute with desvenlafaxine during reverse-phase liquid chromatography. This chromatographic offset subjects the analog to different zones of ion suppression or enhancement from endogenous plasma phospholipids in the electrospray ionization (ESI) source, leading to uncorrectable matrix effects and assay failure under rigorous FDA/EMA validation guidelines .
In LC-MS/MS multiple reaction monitoring (MRM), unlabeled desvenlafaxine is detected at a precursor-to-product transition of m/z 264.2 → 58.1. Desvenlafaxine-d6 provides a robust +6 Da mass shift, monitored at m/z 270.2 → 64.1 [1]. This +6 Da differential is critical for procurement, as lower-mass isotopes (e.g., d3 or d4) often suffer from isotopic overlap due to the natural heavy isotope distribution of the highly concentrated unlabeled drug, which artificially elevates the baseline and degrades the lower limit of quantification (LLOQ).
| Evidence Dimension | MRM Mass Transition (m/z) |
| Target Compound Data | m/z 270.2 → 64.1 (+6 Da shift) |
| Comparator Or Baseline | Unlabeled Desvenlafaxine (m/z 264.2 → 58.1) |
| Quantified Difference | Complete elimination of isotopic cross-talk |
| Conditions | Positive mode Electrospray Ionization (ESI-MS/MS) |
A +6 Da shift guarantees zero isotopic overlap, ensuring a pristine baseline and accurate quantification at trace concentrations.
Because Desvenlafaxine-d6 shares identical physicochemical properties with the target analyte, it achieves exact chromatographic co-elution. When compared to structural analog internal standards (which elute at different retention times), the SIL-IS experiences the exact same ion suppression or enhancement from co-eluting biological matrix components . This allows the ratio of analyte to IS to remain perfectly stable, yielding ~100% normalized matrix effect compensation even in simplified extraction workflows.
| Evidence Dimension | Matrix Effect Compensation |
| Target Compound Data | Exact co-elution; 100% normalized correction |
| Comparator Or Baseline | Structural analogs (e.g., Venlafaxine, Nadolol) with offset retention times |
| Quantified Difference | Elimination of differential ion suppression errors |
| Conditions | Reverse-phase LC-MS/MS of unpurified plasma extracts |
Perfect co-elution eliminates the need for costly and time-consuming sample cleanup procedures, allowing laboratories to utilize rapid, high-throughput protein precipitation.
When utilized as the internal standard in human plasma LC-MS/MS assays, Desvenlafaxine-d6 enables highly reproducible quantification over a broad linear dynamic range of 1.001 to 400.352 ng/mL. Validated methods using this compound demonstrate intra- and inter-day precision of 0.7–6.8% CV, and an overall accuracy range of 93.4–107.4% [1]. These metrics easily surpass standard FDA and EMA bioanalytical acceptance criteria (±15% CV).
| Evidence Dimension | Assay Precision and Accuracy |
| Target Compound Data | Precision: 0.7-6.8% CV; Accuracy: 93.4-107.4% |
| Comparator Or Baseline | Regulatory acceptance baseline (≤15% CV and 85-115% accuracy) |
| Quantified Difference | Superior reproducibility margin over minimum regulatory requirements |
| Conditions | Human plasma extraction across 1.0-400 ng/mL linear range |
Procuring this specific SIL-IS ensures immediate compliance with stringent regulatory guidelines for clinical trials, minimizing the financial risk of analytical batch rejections.
Desvenlafaxine-d6 is the mandatory internal standard for LC-MS/MS quantification of desvenlafaxine in human plasma during Phase I-IV clinical trials. Its ability to support rapid liquid-liquid extraction or protein precipitation workflows while maintaining strict precision (CV < 6.8%) across a 1.0–400 ng/mL range makes it the optimal procurement choice for processing thousands of clinical samples efficiently and reliably [1].
In clinical toxicology and routine TDM, patient samples often present highly variable biological matrices. The perfect chromatographic co-elution of Desvenlafaxine-d6 ensures that unpredictable ion suppression from co-administered drugs or varying urine/plasma compositions is automatically corrected, preventing false dosing adjustments and ensuring patient safety .
For pharmaceutical manufacturers developing generic desvenlafaxine succinate formulations, proving bioequivalence requires highly reproducible analytical methods. Procuring the d6-labeled standard guarantees the assay accuracy (93.4–107.4%) required to meet strict FDA and EMA regulatory submissions without analytical ambiguity or the risk of isotopic cross-talk[1].